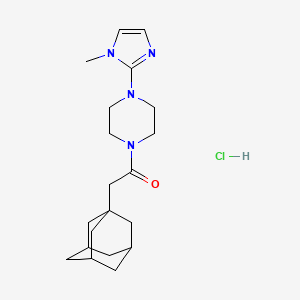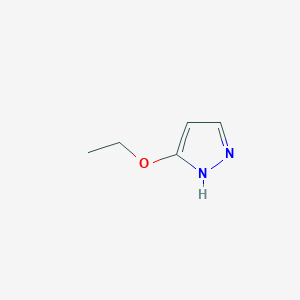
3-乙氧基-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms. The ethoxy group attached to the third position of the pyrazole ring distinguishes 3-ethoxy-1H-pyrazole from other pyrazole derivatives.
Synthesis Analysis
The synthesis of 3-ethoxy-1H-pyrazole derivatives can be achieved through various methods. One approach involves the reaction of ethyl β-oxo thionoesters with hydrazine derivatives in the presence of triethylamine, which directly yields the 3-ethoxy-1H-pyrazoles . Another method described the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through a cyclocondensation reaction under ultrasound irradiation, which offers high regioselectivity and significant reduction of reaction times . These methods demonstrate the versatility and efficiency of synthesizing substituted pyrazoles.
Molecular Structure Analysis
The molecular structure of 3-ethoxy-1H-pyrazole derivatives has been supported by crystallographic data in several studies. For instance, the crystal structure of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, was determined to crystallize in the trigonal space group with specific cell parameters, and the packing was stabilized by intermolecular hydrogen bonds . Similarly, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was elucidated using X-ray diffraction, and the data were in agreement with theoretical calculations .
Chemical Reactions Analysis
The reactivity of 3-ethoxy-1H-pyrazole derivatives can be inferred from the synthesis methods and the chemical reactions they undergo. For example, the reaction of ethyl β-oxo thionoesters with hydrazine derivatives to form 3-ethoxy-1H-pyrazoles indicates that these compounds can participate in nucleophilic addition reactions . Additionally, the synthesis of various substituted pyrazoles through annulation methods suggests that these compounds can be used as intermediates in the synthesis of more complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-ethoxy-1H-pyrazole derivatives can be diverse, depending on the substituents attached to the pyrazole ring. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . The electrochemical behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles was studied using voltammetry, revealing the influence of various substituents on the mechanism of anodic oxidation .
科学研究应用
合成和衍生物
合成技术:3-乙氧基-1H-吡唑及其衍生物可以从β-氧代硫酯合成。这个过程涉及与羟胺盐酸盐和肼衍生物在三乙胺存在下反应,直接产生3-乙氧基-1H-吡唑 (Ohta et al., 2000)。
化学结构和互变异构:NH-吡唑的结构表征,包括3-乙氧基-1H-吡唑,已通过X射线晶体学和NMR光谱学进行探索。这项研究对于理解这些化合物在溶液和固态中的互变异构具有重要意义 (P. Cornago et al., 2009)。
化学合成中的应用
Negishi交叉偶联反应:Negishi钯催化的交叉偶联反应已经用于3-乙氧基-1H-吡唑,展示了其在合成各种衍生物以创建新化学实体库中的实用性 (Eloi P. Coutant & Y. Janin, 2014)。
吡唑衍生物的合成:研究已经展示了通过各种化学反应合成一系列吡唑衍生物的高效方法,包括3-乙氧基-1H-吡唑。这些方法扩大了基于吡唑结构创建新化学实体的范围 (S. Guillou & Y. Janin, 2010)。
电化学和物理性质
- 电化学行为:已经研究了1H-3-甲基-4-乙氧羰基-5-(苄亚甲基肼基)吡唑的伏安行为,包括3-乙氧基-1H-吡唑的衍生物,以了解各种取代基对阳极氧化机制的影响 (L. Costea et al., 2006)。
创新应用
新型构建模块:已经确定3-乙氧基-1H-吡唑衍生物作为新化学库准备的原始构建模块。这突显了它们在多样化化学合成和药物发现中的潜力 (M. Martins et al., 2013)。
合成紧凑型吡唑:与3-乙氧基-1H-吡唑相关的乙基3-和5-三氟甲磺酰氧基-1H-吡唑-4-羧酸酯已被用于Sonogashira型交叉偶联反应中,以创建紧凑型吡唑,展示了它们在合成复杂杂环化合物中的实用性 (Eglė Arbačiauskienė等,2011)。
作用机制
Target of Action
3-Ethoxy-1h-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the targets of 3-Ethoxy-1h-pyrazole might include the causative agents of these diseases, namely Leishmania strains and Plasmodium strains .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania and Plasmodium strains, suggesting a potential cytotoxic effect .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it can be inferred that 3-ethoxy-1h-pyrazole may interfere with the life cycle of leishmania and plasmodium strains, thereby inhibiting their growth and proliferation .
Pharmacokinetics
A study on 1h-pyrazole derivatives as epidermal growth factor receptor (egfr) inhibitors utilized pharmacokinetics profiling in the identification of lead candidates . This suggests that similar studies could be conducted on 3-Ethoxy-1h-pyrazole to determine its ADME properties and their impact on bioavailability.
Result of Action
Given its potential antileishmanial and antimalarial activities, it can be inferred that 3-ethoxy-1h-pyrazole may induce cytotoxic effects in leishmania and plasmodium strains, thereby inhibiting their growth and proliferation .
安全和危害
3-Ethoxy-1h-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
The synthesis of new pyrazole derivatives, including 3-Ethoxy-1h-pyrazole, is an active area of research . These compounds are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future directions may include the development of new synthetic methods and the exploration of the biological activities of these compounds .
生化分析
Biochemical Properties
3-Ethoxy-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It exhibits amphoteric properties, allowing it to act as both an acid and a base . This dual functionality enables 3-Ethoxy-1H-pyrazole to participate in proton transfer processes and form hydrogen bonds with neighboring molecules. The compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and alcohol dehydrogenase, demonstrating its potential as an anti-inflammatory and therapeutic agent .
Cellular Effects
3-Ethoxy-1H-pyrazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, 3-Ethoxy-1H-pyrazole can alter gene expression by interacting with transcription factors and epigenetic regulators. These interactions result in changes in cellular metabolism, including alterations in glycolysis and oxidative phosphorylation pathways .
Molecular Mechanism
The molecular mechanism of 3-Ethoxy-1H-pyrazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of target enzymes, such as COX-2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to reduced production of pro-inflammatory mediators. Furthermore, 3-Ethoxy-1H-pyrazole can activate or inhibit transcription factors, resulting in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethoxy-1H-pyrazole have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound exhibits moderate stability under physiological conditions, with a half-life of several hours . Degradation products of 3-Ethoxy-1H-pyrazole have been identified, and their impact on cellular function has been evaluated. Long-term exposure to the compound has been shown to induce adaptive responses in cells, including changes in gene expression and metabolic reprogramming .
Dosage Effects in Animal Models
Studies on the dosage effects of 3-Ethoxy-1H-pyrazole in animal models have revealed a dose-dependent response. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, 3-Ethoxy-1H-pyrazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve desired therapeutic outcomes without adverse effects .
Metabolic Pathways
3-Ethoxy-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of 3-Ethoxy-1H-pyrazole, leading to the formation of metabolites with altered biological activity . These metabolic transformations can affect the compound’s efficacy and toxicity profiles .
Transport and Distribution
The transport and distribution of 3-Ethoxy-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cell, 3-Ethoxy-1H-pyrazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Ethoxy-1H-pyrazole is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its structural features and interactions with targeting proteins . Subcellular localization can impact the activity and function of 3-Ethoxy-1H-pyrazole, influencing its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
5-ethoxy-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-8-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERCPYFXAPMDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)
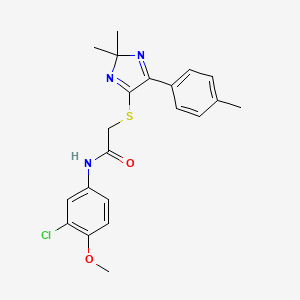
![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)
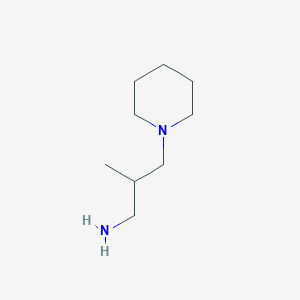
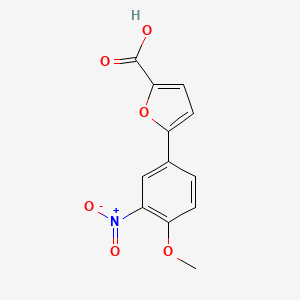
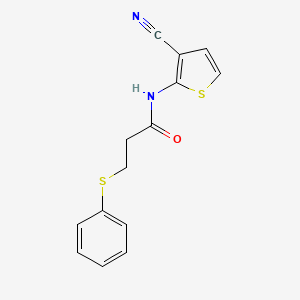

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)
![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)
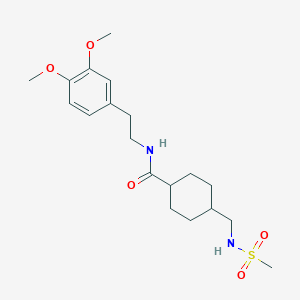
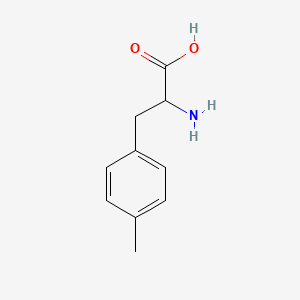
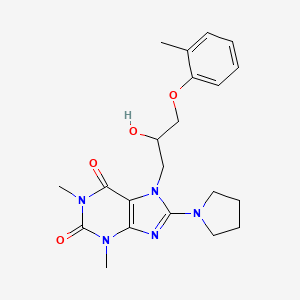
![Methyl 1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2520654.png)
